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Compound of Interest

Compound Name: alpha-Pinene oxide

Cat. No.: B154639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

alpha-pinene oxide (2,7,7-trimethyl-3-oxatricyclo[4.1.1.0²⁻⁴]octane), a significant bicyclic

monoterpenoid epoxide. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition. This information is crucial for the identification, characterization, and quality control

of α-pinene oxide in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and

carbon framework of α-pinene oxide, respectively.

Data Presentation
Table 1: ¹H NMR Spectral Data of α-Pinene Oxide
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Chemical Shift (δ)
ppm

Multiplicity
Integration (No. of
H)

Assignment

3.07 d 1H H-3

1.96 m 1H H-1

1.96 m 1H H-5

1.72 m 1H H-4α

1.62 m 2H H-4β, H-6

1.35 s 3H CH₃-10

1.29 s 3H CH₃-9

0.94 s 3H CH₃-8

Solvent: CDCl₃, Reference: TMS (0 ppm). Data compiled from multiple sources.[1][2]

Table 2: ¹³C NMR Spectral Data of α-Pinene Oxide

Chemical Shift (δ) ppm Carbon Assignment

60.35 C-3

56.93 C-2

45.08 C-1

40.55 C-7

39.75 C-6

27.64 C-5

26.72 C-8

25.88 C-4

22.43 C-10

20.19 C-9
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Solvent: CDCl₃. The carbons of the oxirane ring appear at approximately 57 and 60 ppm.[2][3]

Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:

Accurately weigh approximately 10-20 mg of the α-pinene oxide sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Acquisition:

Spectrometer: A Bruker DMX-500 MHz spectrometer or equivalent (e.g., Bruker DRX-400) is

typically used.[1][2]

¹H NMR Acquisition:

Temperature: 298 K.[2]

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1.0 s.

Spectral Width: 0 to 12 ppm.

¹³C NMR Acquisition:

Temperature: 298 K.[2]

Pulse Program: Standard proton-decoupled sequence (zgpg30).

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
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Relaxation Delay: 2.0 s.

Spectral Width: 0 to 220 ppm.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Perform baseline correction.

Calibrate the spectrum by setting the TMS peak to 0 ppm.

Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For α-pinene

oxide, the key feature is the presence of the epoxide ring and the absence of the C=C double

bond characteristic of its precursor, α-pinene.

Data Presentation
Table 3: Key IR Absorption Bands for α-Pinene Oxide

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2930 C-H stretch Aliphatic (CH, CH₂, CH₃)

~1280 C-O stretch Epoxide (ring breathing)

~937 C-O stretch Epoxide

~727 C-O stretch Epoxide

Note: The characteristic C=C stretching peak of α-pinene at ~1658 cm⁻¹ and the unsaturated

C-H stretching at ~3024 cm⁻¹ are absent in the spectrum of α-pinene oxide.[4][5]
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Experimental Protocol: IR Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of neat liquid α-pinene oxide directly onto the ATR crystal (e.g., diamond

or germanium).

Alternatively, if the sample is solid, press a small amount firmly onto the crystal to ensure

good contact.

No further sample preparation is typically required for this method.

2. Instrumentation and Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo

Fisher).

Accessory: A single-reflection ATR accessory.

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal must be collected prior

to the sample scan.

3. Data Processing:

The instrument software automatically performs the Fourier transform and ratios the sample

spectrum against the background spectrum to produce the final absorbance or transmittance

spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural confirmation. Gas Chromatography-

Mass Spectrometry (GC-MS) is commonly employed for the analysis of volatile compounds like

α-pinene oxide.

Data Presentation
Table 4: Key Mass Fragments (m/z) for α-Pinene Oxide (Electron Ionization)

m/z Relative Intensity Proposed Fragment

152 Low [M]⁺ (Molecular Ion)

109 High [C₈H₁₃]⁺

83 Moderate [C₆H₁₁]⁺

67 High [C₅H₇]⁺

43 Moderate [C₃H₇]⁺

41 High [C₃H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.[6][7]

Experimental Protocol: GC-MS
1. Sample Preparation:

Prepare a dilute solution of α-pinene oxide in a volatile organic solvent such as ethyl acetate

or hexane (e.g., 100 ng/mL to 1 µg/mL).

(+)-Limonene oxide can be used as an internal standard (IS) if quantitative analysis is

required.[7]

2. Instrumentation and Acquisition (GC):

Gas Chromatograph: Agilent 6890N or similar, coupled to a mass spectrometer.

Injector: Split/splitless injector, typically operated in split mode.
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Injector Temperature: 200°C.[7]

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25

µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 40°C, hold for 5 min.

Ramp 1: Increase to 140°C at 5°C/min.

Ramp 2: Increase to 300°C at 20°C/min, hold for 5 min.[7]

3. Instrumentation and Acquisition (MS):

Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass selective detector.[1]

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.[7]

Ion Source Temperature: 230°C.[7]

Quadrupole Temperature: 150°C.[7]

Mass Scan Range: m/z 40-300.

MS Transfer Line Temperature: 280°C.[7]

4. Data Processing:

Analyze the total ion chromatogram (TIC) to determine the retention time of α-pinene oxide.

Extract the mass spectrum corresponding to the chromatographic peak.

Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for

confirmation.
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Analyze the fragmentation pattern to support the structural assignment.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a sample suspected to be α-pinene oxide.

Workflow for Spectroscopic Analysis of α-Pinene Oxide
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Caption: Logical workflow for the spectroscopic analysis of α-pinene oxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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